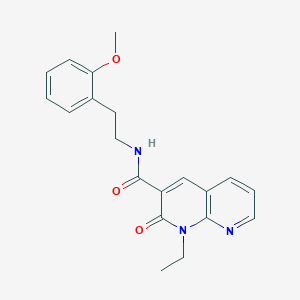

1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

描述

1-Ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by an ethyl substituent at the N1 position and a 2-methoxyphenethyl group on the carboxamide nitrogen. The 1,8-naphthyridine scaffold is widely explored in medicinal chemistry due to its versatile pharmacological properties, including antiviral, anticancer, and cannabinoid receptor modulation activities . This compound’s structural design optimizes interactions with biological targets through its electron-rich aromatic system and hydrogen-bonding capabilities from the carboxamide and ketone groups.

属性

IUPAC Name |

1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-23-18-15(8-6-11-21-18)13-16(20(23)25)19(24)22-12-10-14-7-4-5-9-17(14)26-2/h4-9,11,13H,3,10,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPRCEYHQPJIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Naphthyridine Core:

- Starting from a suitable precursor such as 2-aminonicotinic acid.

- Cyclization reactions to form the naphthyridine ring system.

化学反应分析

Types of Reactions: 1-Ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, alcohols under appropriate conditions (acidic, basic, or neutral).

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or amines.

科学研究应用

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are critical mediators in inflammatory pathways. This suggests potential applications in treating diseases characterized by chronic inflammation.

Anticancer Activity

Preliminary studies have demonstrated the compound's ability to induce apoptosis in cancer cells. It targets specific pathways involved in cell cycle regulation and survival, showing promise against various cancer cell lines. Notably, its mechanism of action includes the inhibition of topoisomerase II, an enzyme essential for DNA replication.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance.

Synthetic Applications

The synthesis of 1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Naphthyridine Core : Utilizing cyclization reactions to create the naphthyridine structure.

- Functionalization : Introducing the methoxyphenethyl group via nucleophilic substitution or coupling reactions.

- Carboxamide Formation : Converting suitable precursors into the final carboxamide product through amidation processes.

These steps can be optimized using modern synthetic techniques such as microwave-assisted synthesis or continuous flow methods to enhance yield and efficiency.

Case Study 1: Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound on human cell lines. The results demonstrated a dose-dependent reduction in cytokine release, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, researchers found that treatment with this compound led to significant apoptosis in breast cancer cell lines. The study highlighted its role in disrupting mitochondrial function as a mechanism for inducing cell death.

作用机制

The mechanism of action of 1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, modulating signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Key Observations :

- N1 Substituents : Ethyl (target) vs. chlorobenzyl (5a3) or chloroalkyl (FG160a). Ethyl may enhance metabolic stability compared to bulkier or halogenated groups .

- Physicochemical Data : High melting points (>300°C in 5a3) correlate with crystalline stability from halogenated aromatic systems, whereas the target compound’s lower predicted melting point aligns with its less polar ethyl group .

Antiviral Activity (HIV Integrase Inhibition)

- OZ1 : Exhibits antiviral activity via HIV integrase inhibition, attributed to its hydroxyhexyl chain enhancing solubility and target engagement .

- Compounds 7a/9a (): Bromo and sulfonylvinyl substituents at C6 improve potency against drug-resistant HIV strains (ESI-MS m/z 640.2) .

- Target Compound : The 2-methoxyphenethyl group may reduce antiviral efficacy compared to halogenated analogues but could improve blood-brain barrier penetration for CNS targets.

Cannabinoid Receptor Modulation

Anticancer Potential

- 5a3/5b2 (): Chlorophenyl substituents confer cytotoxicity against cancer cell lines, though exact mechanisms remain underexplored .

生物活性

1-Ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, which has been noted for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory properties, and its potential applications in treating various diseases.

Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- Chemical Structure : The compound features a naphthyridine core with an ethyl group and a methoxyphenethyl substituent, contributing to its unique biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives. Specifically, compounds within this class have shown effectiveness against various bacteria and fungi. For instance:

- Antibacterial Activity : Research indicates that derivatives of 1,8-naphthyridine exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively documented. The compound has demonstrated:

- Cytotoxicity Against Cancer Cells : Studies have reported that naphthyridine derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The compound has been noted for its anti-inflammatory properties:

- Mechanism of Action : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of naphthyridine derivatives, it was found that treatment with the compound led to a significant reduction in tumor growth in xenograft models. The mechanism involved the downregulation of survivin and Bcl-2 proteins.

Case Study 2: Antimicrobial Synergy

Another investigation explored the synergistic effects of combining this compound with conventional antibiotics. The results indicated enhanced antibacterial activity against resistant strains when used in combination therapy.

常见问题

Q. What are the key synthetic steps for preparing 1,8-naphthyridine-3-carboxamide derivatives like the target compound?

The synthesis typically involves:

- Aminolysis of esters : Ethyl 1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate intermediates are treated with amines (e.g., 2-methoxyphenethylamine) under reflux in ethanol or sealed-tube conditions to form the carboxamide .

- Bromination and cyclization : Starting from aminonicotinaldehyde, bromination in glacial acetic acid followed by cyclization with diethyl malonate yields the naphthyridine core .

- Purification : Crystallization in ethanol or methanol ensures high purity, monitored via TLC with chloroform/methanol (4:1) solvent systems .

Q. How are structural and purity characteristics validated for such compounds?

Q. What preliminary biological evaluations are recommended for this compound class?

- In vitro assays : Screen for receptor binding (e.g., cannabinoid CB2 agonists) using competitive displacement assays .

- ADMET predictions : Use tools like SwissADME to estimate solubility, lipophilicity (LogP), and bioavailability .

- PASS analysis : Predict potential therapeutic activities (e.g., anti-inflammatory, antiviral) based on structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in carboxamide formation?

- Factorial design : Apply a 2^k factorial approach to test variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and amine stoichiometry. For example, sealed-tube reactions at 100°C improved yields by 20% compared to open reflux .

- Ultrasound-assisted synthesis : Sonochemical methods reduce reaction times (e.g., from 5 h to 30 min) and enhance yields via cavitation effects .

Q. What computational strategies aid in designing derivatives with improved bioactivity?

- Quantum chemical calculations : Use Gaussian or COMSOL Multiphysics to model reaction pathways and transition states, identifying energetically favorable routes .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., CB2 receptor), guiding substituent modifications .

Q. How to resolve contradictions in reported synthetic protocols (e.g., conflicting solvent recommendations)?

Q. What methodologies improve solubility and ADMET profiles of hydrophobic naphthyridine derivatives?

Q. How to verify the mechanism of amide bond formation in this scaffold?

Q. What analytical techniques distinguish regioisomers in substituted 1,8-naphthyridines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。